

Spectroscopic data for 1-(Benzylloxy)-3-(bromomethyl)benzene

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Compound of Interest

Compound Name:	1-(Benzylloxy)-3-(bromomethyl)benzene
Cat. No.:	B158075

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An In-depth Technical Guide to **1-(Benzylloxy)-3-(bromomethyl)benzene**

For the attention of: Researchers, scientists, and drug development professionals

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Abstract

This technical guide addresses the available spectroscopic and synthetic information for the chemical compound **1-(Benzylloxy)-3-(bromomethyl)benzene** (also known as benzyl 3-(bromomethyl)phenyl ether). Despite a comprehensive search of scientific literature and chemical databases, detailed experimental spectroscopic data (^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry) and a specific, validated protocol for the synthesis of this compound are not readily available in the public domain. This document, therefore, provides key identification information, predicted spectroscopic characteristics based on analogous compounds, and a generalized synthetic approach. This guide is intended to serve as a foundational resource for researchers interested in this molecule, highlighting the current knowledge gaps and providing a framework for its future synthesis and characterization.

Compound Identification

- IUPAC Name: **1-(Benzylloxy)-3-(bromomethyl)benzene**

- Synonyms: Benzyl 3-(bromomethyl)phenyl ether
- CAS Number: 1700-31-8
- Molecular Formula: C₁₄H₁₃BrO
- Molecular Weight: 277.16 g/mol
- Chemical Structure:

Predicted Spectroscopic Data

While specific experimental spectra for **1-(benzyloxy)-3-(bromomethyl)benzene** have not been located, the expected spectroscopic features can be predicted based on the analysis of structurally related compounds. The following tables summarize these predicted data.

Table 1: Predicted ¹H NMR Spectroscopic Data

Protons	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
-CH ₂ Br	4.4 - 4.6	Singlet	-
-OCH ₂ -	5.0 - 5.2	Singlet	-
Aromatic H (C ₆ H ₅)	7.2 - 7.5	Multiplet	-
Aromatic H (disubstituted ring)	6.8 - 7.3	Multiplet	-

Note: The chemical shift of benzylic bromomethyl protons is typically observed in the range of δ 3.4–4.7 ppm. The deshielding effect of the aromatic ring and the electron-withdrawing nature of the bromine atom contribute to this downfield shift.

Table 2: Predicted ¹³C NMR Spectroscopic Data

Carbon	Predicted Chemical Shift (δ , ppm)
-CH ₂ Br	32 - 35
-OCH ₂ -	69 - 71
Aromatic C (C ₆ H ₅)	127 - 137
Aromatic C (disubstituted ring)	115 - 160

Table 3: Predicted Infrared (IR) Spectroscopic Data

Functional Group	Predicted Wavenumber (cm ⁻¹)	Intensity
C-H (aromatic)	3000 - 3100	Medium
C-H (aliphatic)	2850 - 3000	Medium
C=C (aromatic)	1450 - 1600	Medium to Strong
C-O (ether)	1000 - 1300	Strong
C-Br	500 - 600	Medium to Strong

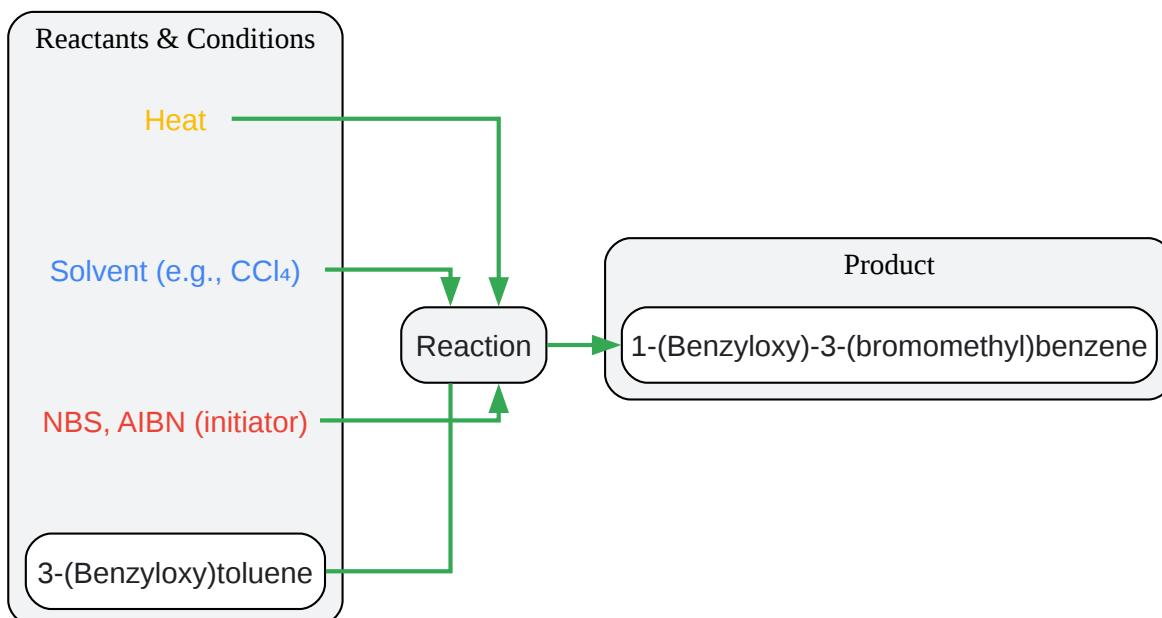
Table 4: Predicted Mass Spectrometry (MS) Data

Fragment	Predicted m/z	Comments
[M] ⁺	276/278	Molecular ion peak with characteristic bromine isotope pattern (¹⁹ Br/ ⁸¹ Br \approx 1:1)
[M-Br] ⁺	197	Loss of bromine radical
[C ₇ H ₇ O] ⁺	107	Fragment corresponding to the benzyloxy group
[C ₇ H ₆ Br] ⁺	170/172	Fragment corresponding to the bromomethylphenyl group
[C ₇ H ₇] ⁺	91	Tropylium ion, characteristic of benzyl groups

Proposed Synthetic Route and Experimental Protocol

A specific, detailed experimental protocol for the synthesis of **1-(benzyloxy)-3-(bromomethyl)benzene** is not available. However, a plausible and commonly employed method would be the radical bromination of the corresponding methyl-substituted precursor, 3-(benzyloxy)toluene. This reaction, often referred to as the Wohl-Ziegler bromination, selectively targets the benzylic protons.

General Synthetic Scheme



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Proposed synthesis of **1-(benzyloxy)-3-(bromomethyl)benzene**.

Generalized Experimental Protocol

Materials:

- 3-(Benzyl)toluene
- N-Bromosuccinimide (NBS)
- Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as a radical initiator
- Anhydrous carbon tetrachloride (CCl_4) or other suitable non-polar solvent
- Saturated aqueous sodium bicarbonate ($NaHCO_3$) solution
- Brine
- Anhydrous magnesium sulfate ($MgSO_4$) or sodium sulfate (Na_2SO_4)
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer with heating mantle
- Separatory funnel
- Rotary evaporator

Procedure:

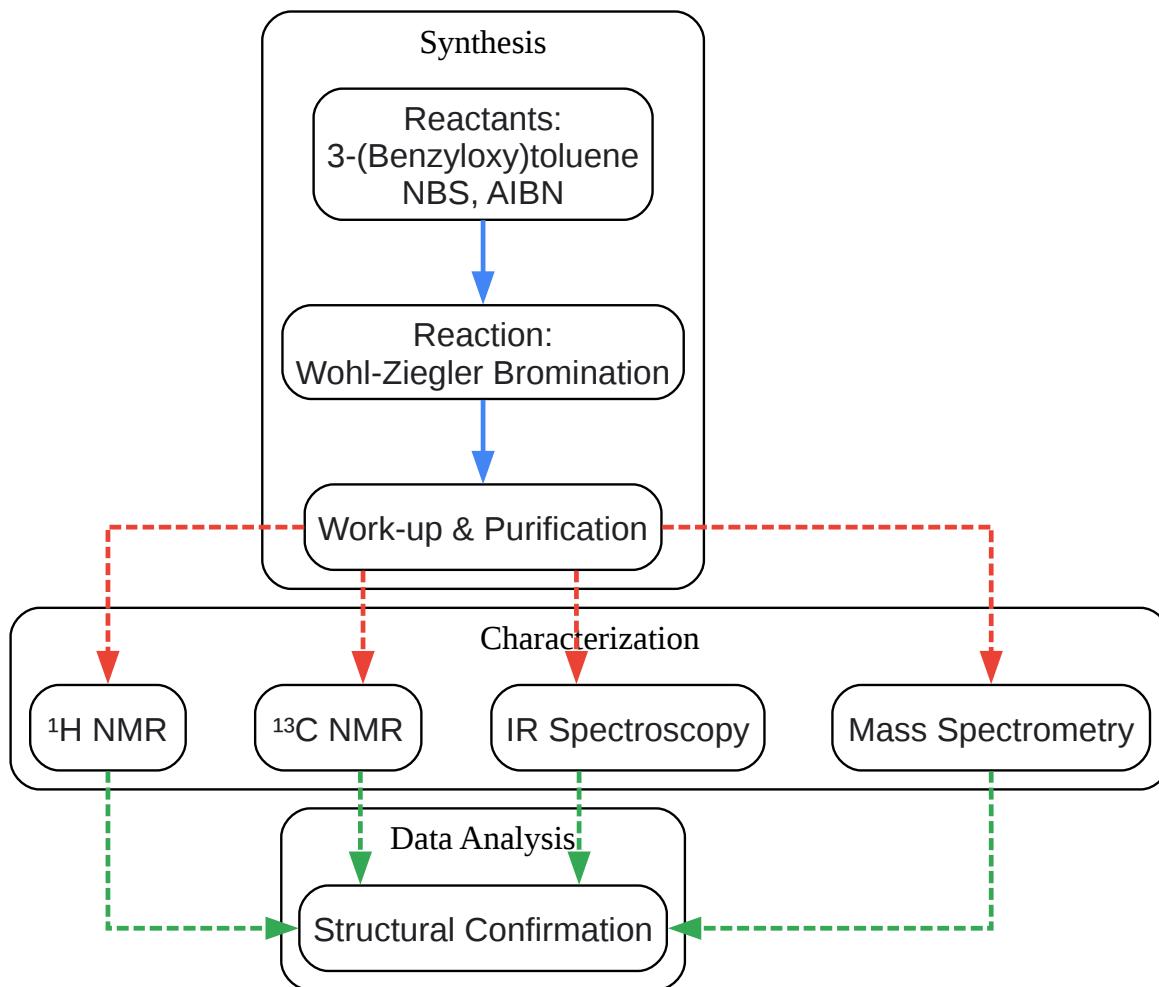
- **Reaction Setup:** In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-(benzyl)toluene (1.0 equivalent) in anhydrous carbon tetrachloride.
- **Addition of Reagents:** To the solution, add N-bromosuccinimide (1.05 - 1.1 equivalents) and a catalytic amount of AIBN or BPO (e.g., 0.02 equivalents).
- **Reaction:** Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) for the consumption of the starting material.
- **Work-up:** Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate out of the solution.

- **Filtration:** Filter the reaction mixture to remove the succinimide. Wash the filter cake with a small amount of cold carbon tetrachloride.
- **Extraction:** Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure **1-(benzyloxy)-3-(bromomethyl)benzene**.

Note: This is a generalized protocol and may require optimization for specific laboratory conditions and scales.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from synthesis to characterization for obtaining and verifying the structure of **1-(benzyloxy)-3-(bromomethyl)benzene**.



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Experimental workflow for synthesis and characterization.

Conclusion

While **1-(benzyl)-3-(bromomethyl)benzene** is a commercially available compound, there is a notable absence of detailed, publicly accessible spectroscopic and synthetic data in the scientific literature. This guide provides predicted spectroscopic values based on chemical principles and data from analogous structures, along with a generalized, robust synthetic protocol for its preparation via radical bromination. It is recommended that any synthesis of this compound be accompanied by thorough characterization using modern analytical techniques.

to confirm its identity and purity. The information presented herein should serve as a valuable starting point for researchers and professionals in the fields of organic synthesis and drug development who wish to work with this versatile building block.

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